molecular formula C22H16ClN3O4 B6049749 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

Cat. No. B6049749
M. Wt: 421.8 g/mol
InChI Key: GHXVITLNYCBFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide targets the histone acetyltransferase (HAT) p300/CBP. HATs are enzymes that add acetyl groups to histone proteins, which can affect gene expression. p300/CBP is a HAT that is overexpressed in many cancers, and its overexpression has been linked to tumor growth and progression. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide binds to the catalytic site of p300/CBP, inhibiting its activity and reducing the acetylation of histone proteins. This leads to changes in gene expression that can inhibit tumor growth and progression.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the effectiveness of other cancer therapies, such as radiation therapy and chemotherapy. In addition to its effects on cancer cells, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to have neuroprotective effects and to inhibit HIV replication.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide in lab experiments is its specificity for p300/CBP. This allows researchers to study the effects of inhibiting p300/CBP without affecting other HATs. However, one limitation of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide. One direction is to study its potential use in combination with other cancer therapies, such as immunotherapy. Another direction is to study its effects on other diseases, such as Alzheimer's disease and HIV. Additionally, researchers could investigate the development of more soluble analogues of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide to improve its usability in lab experiments.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide involves several steps. The first step is the synthesis of 5-chloro-1,3-benzoxazole-2-amine, which is then reacted with 2-methyl-3-nitrobenzaldehyde to form 3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylbenzaldehyde. The final step involves the reaction of this compound with 4-methylbenzoyl chloride to form N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide. The purity of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide can be improved through recrystallization.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of other cancer therapies, such as radiation therapy and chemotherapy. In addition to its potential use in cancer therapy, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and HIV.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-12-6-7-14(10-19(12)26(28)29)21(27)24-17-5-3-4-16(13(17)2)22-25-18-11-15(23)8-9-20(18)30-22/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXVITLNYCBFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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